molecular formula C18H20N4O3S B2938971 N-(furan-2-ylmethyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide CAS No. 1172408-97-7

N-(furan-2-ylmethyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide

Cat. No.: B2938971
CAS No.: 1172408-97-7
M. Wt: 372.44
InChI Key: SDONZRQASDHISS-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound features a furan ring, a thiophene ring, and a piperidine ring, making it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the furan and thiophene rings. One common approach is to use furan-2-carboxylic acid and thiophene-2-carboxylic acid as starting materials. These are then subjected to a series of reactions, including amidation and cyclization, to form the oxadiazole ring and the piperidine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-throughput reactors and automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

  • Industry: It can be used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and rings. Similar compounds include:

  • N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).

  • N-(furan-2-ylmethyl) 4-bromobenzamide: A derivative used in various chemical syntheses.

These compounds share the furan-2-ylmethyl group but differ in their other structural components, leading to different properties and applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c23-18(19-10-14-5-2-8-24-14)13-4-1-7-22(11-13)12-16-20-17(21-25-16)15-6-3-9-26-15/h2-3,5-6,8-9,13H,1,4,7,10-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDONZRQASDHISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NC(=NO2)C3=CC=CS3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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